Rosiglitazone, (S)-
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Overview
Description
2,4-Thiazolidinedione, 5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-(9CL) is a chemical compound known for its significant role in the pharmaceutical industry. It is commonly referred to as Rosiglitazone, a medication used to treat type 2 diabetes by improving insulin sensitivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-(9CL) involves several steps. . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under controlled temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
2,4-Thiazolidinedione, 5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-(9CL) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridinylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2,4-Thiazolidinedione, 5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-(9CL) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular metabolism and insulin signaling pathways.
Medicine: Primarily used in the treatment of type 2 diabetes.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism. This activation enhances insulin sensitivity and promotes the uptake of glucose by cells, thereby lowering blood sugar levels . The molecular targets include adipocytes, hepatocytes, and muscle cells, where it modulates the expression of genes involved in glucose and lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Pioglitazone: Another thiazolidinedione used to treat type 2 diabetes.
Troglitazone: An older thiazolidinedione that was withdrawn from the market due to hepatotoxicity.
Uniqueness
2,4-Thiazolidinedione, 5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-(9CL) is unique due to its specific molecular structure, which provides a balance between efficacy and safety in the treatment of type 2 diabetes. Unlike Troglitazone, it has a better safety profile, and compared to Pioglitazone, it offers different pharmacokinetic properties that may be beneficial for certain patient populations .
Properties
CAS No. |
163860-15-9 |
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Molecular Formula |
C18H19N3O3S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(5S)-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23)/t15-/m0/s1 |
InChI Key |
YASAKCUCGLMORW-HNNXBMFYSA-N |
Isomeric SMILES |
CN(CCOC1=CC=C(C=C1)C[C@H]2C(=O)NC(=O)S2)C3=CC=CC=N3 |
SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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